molecular formula C10H17NO B1581830 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-28-7

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B1581830
CAS RN: 3423-28-7
M. Wt: 167.25 g/mol
InChI Key: AKETXTOLBLTPTP-UHFFFAOYSA-N
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Description

“8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” is an intermediate for the synthesis of (S)- (1R,3r,5S)-8-Isopropyl-8-azabicyclo [3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate (I824270), which is a compound that can be synthesized from Atropine (A794630), a nerve agent that occurs naturally in plants of the nightshade family .


Synthesis Analysis

The synthesis of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .


Molecular Structure Analysis

The molecular formula of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” is C10H17NO . The structure of this compound is based on the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” include asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” include a density of 1.0±0.1 g/cm3, boiling point of 266.9±15.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 58.6±6.0 kJ/mol, flash point of 89.7±14.5 °C, and index of refraction of 1.517 .

Scientific Research Applications

Enantioselective Construction

8-Azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has garnered significant attention due to its range of biological activities. Enantioselective approaches for constructing this scaffold have been explored, focusing on the stereocontrolled formation of the bicyclic structure. This includes methodologies where stereochemical control is achieved in the transformation generating the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives (S. Rodríguez et al., 2021).

Conformational Studies

N-Substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied for their conformational properties using NMR spectroscopy, revealing preferred conformations in solution. Understanding these conformations is crucial for applications in organic and medicinal chemistry (M. Arias et al., 1986).

Structural and Conformational Analysis

Structural and conformational analyses of derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have been conducted. Such studies are essential for the development of new pharmaceutical compounds and for understanding the stereochemical properties of these molecules (M. Diez et al., 1991).

Application in Aerobic Alcohol Oxidation

Research has shown that hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol, a homologue of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one, can catalyze the oxidation of secondary alcohols to ketones. This reaction utilizes molecular oxygen in ambient air as the terminal oxidant, highlighting a potential application in green chemistry (Masaki Toda et al., 2023).

Iodolactamization

Iodolactamization is a process involving 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, closely related to 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one. This process is integral to synthetic organic chemistry, enabling the formation of complex molecular architectures (S. Knapp et al., 2003).

Synthesis of Dopamine Transporter Selective Agents

8-Alkylaryl-8-azabicyclo[3.2.1]octanes, structurally related to 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one, have been synthesized for their binding affinities at dopamine and serotonin transporters. This research is significant for developing new treatments for disorders related to dopamine transporter dysfunction (A. Bradley et al., 2003).

Synthesis of Analogs of Epibatidine

The compound has been used in the synthesis of epibatidine analogs. Epibatidine is a potent analgesic, and its analogs hold significant potential in developing new pain management therapies (I. Babkin et al., 2015).

Safety And Hazards

The safety data sheet for “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKETXTOLBLTPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955776
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

CAS RN

3423-28-7
Record name 8-Isopropylnortropinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.288
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2M Hydrochloric acid (8 drops) was added to a stirred solution of 2,5-dimethoxytetrahydrofuran (16.5 g) in water (70 ml). After 15 minutes a mixture of diisopropylamine (7.38 g) and 2M hydrochloric acid (40 ml) was added to the reaction followed by acetonedicarboxylic acid (18.25 g) and sodium acetate (10.0 g) in water (100 ml). After 3 days 1,3-acetonedicarboxylic acid (6.0 g) and sodium acetate (3.0 g) were added. After a further 6 days the mixture was basified to pH8 and extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated under reduced pressure. The aqueous fraction was then extracted with chloroform and the extracts dried (MgSO4) and evaporated under reduced pressure. Distillation of the combined extracts (95-115° C.; 18 mmHg) gave 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one (3.37 g).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18.25 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
16.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Villacampa, M Martínez… - Journal of …, 1992 - Wiley Online Library
The synthesis of 6β‐hydroxy‐ and 6β,7β‐dihydroxy‐8‐alkyl‐8‐azabicyclo[3.2.1]octane‐3‐spiro‐5′‐hydantoins was stereoselectively achieved by Bucherer‐Bergs reaction of the …
Number of citations: 14 onlinelibrary.wiley.com
K Sidorowicz, A Ratkiewicz, A Nodzewska… - Comptes Rendus …, 2015 - Elsevier
Several N-substituted nortropane and norgranatane derivatives were synthesised from tropinone and granatanone. The equilibrium distributions of the axial and equatorial N-…
Number of citations: 9 www.sciencedirect.com

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